

Rifaximin-d6: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Rifaximin-d6

Cat. No.: B15556422

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes of **Rifaximin-d6**, a deuterated internal standard essential for the accurate quantification of the antibiotic Rifaximin. This document outlines the typical data found on a Certificate of Analysis (CoA), details the experimental protocols used for its quality assessment, and visualizes relevant biological pathways and analytical workflows.

Physicochemical and Quality Control Data

The following tables summarize the critical physicochemical properties and purity specifications for **Rifaximin-d6**, as compiled from various suppliers of analytical standards.

Table 1: General Physicochemical Properties of **Rifaximin-d6**

Property	Value	Source
CAS Number	1262992-43-7	[1] [2] [3] [4]
Molecular Formula	C ₄₃ H ₄₅ D ₆ N ₃ O ₁₁	[1] [2] [3] [4]
Molecular Weight	Approximately 791.9 g/mol	[1] [2] [3]
Appearance	Solid	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[1]

Table 2: Purity and Isotopic Enrichment Specifications

Parameter	Specification	Method	Source
Purity (HPLC)	>95%	HPLC	[2] [5]
Deuterated Forms	≥99% (d ₁ -d ₆)	Mass Spectrometry	[1]
Isotopic Enrichment	>95%	Not Specified	[5]

Experimental Protocols

The determination of purity and identity of **Rifaximin-d6** relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing chemical purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

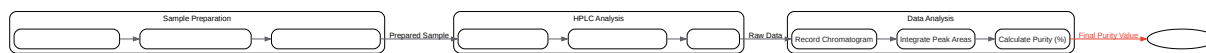
Objective: To determine the chemical purity of **Rifaximin-d6** by separating it from any non-deuterated Rifaximin and other related impurities.

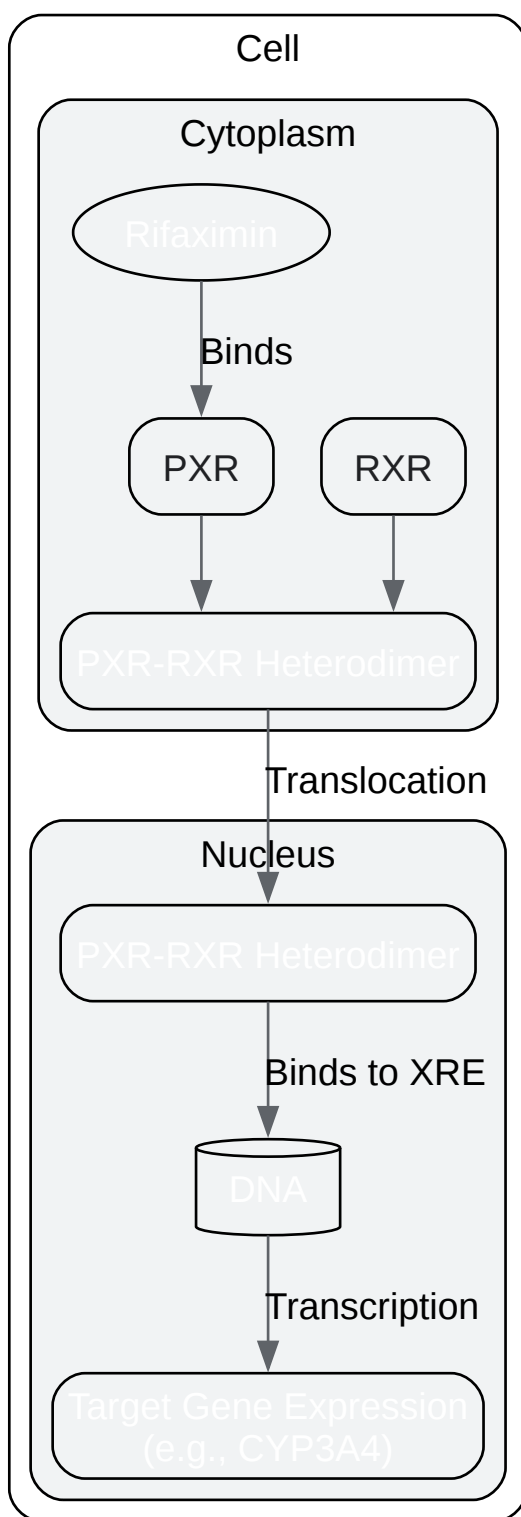
Methodology:

A common approach involves a reverse-phase HPLC method. While specific column types and mobile phases may vary between laboratories, a general protocol is outlined below.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where Rifaximin exhibits maximum absorbance.
- Procedure:
 - A standard solution of **Rifaximin-d6** of known concentration is prepared in a suitable solvent.
 - The sample is injected into the HPLC system.
 - The chromatogram is recorded, and the area of the **Rifaximin-d6** peak is measured.
 - Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Workflow for HPLC Purity Analysis:





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